Fmoc-norArg(Boc)2-OH (CAS: 206183-06-4) is an orthogonally protected, non-natural amino acid derivative used to incorporate norarginine—a homolog of arginine lacking one side-chain methylene group—into peptide sequences[1]. The compound features an Fmoc-protected alpha-amine for standard Fmoc-SPPS compatibility and a bis-Boc-protected guanidino group. In industrial and research procurement, this specific building block is prioritized when developers need to enhance the proteolytic stability of peptide therapeutics against trypsin-like proteases, while simultaneously requiring a side-chain protecting group that cleaves cleanly under standard acidic conditions without generating the reactive sulfonyl byproducts associated with traditional Pbf protection[2].
Substituting Fmoc-norArg(Boc)2-OH with standard Fmoc-Arg(Pbf)-OH or even Fmoc-norArg(Pbf)-OH leads to critical failures in both downstream application and synthesis yield. Biologically, replacing norarginine with native arginine restores susceptibility to rapid proteolytic cleavage, drastically reducing the plasma half-life of the final peptide [1]. Synthetically, substituting the bis-Boc protection with the industry-standard Pbf group introduces bulky arylsulfonyl cleavage byproducts that are notorious for alkylating sensitive residues like tryptophan[2]. Furthermore, because norarginine's shortened side chain alters its cyclization kinetics, generic coupling protocols used for standard arginine often result in extensive lactam formation, necessitating the specific procurement of Fmoc-norArg(Boc)2-OH paired with rapid, optimized coupling strategies for internal sequence positions [3].
The primary functional driver for procuring norarginine derivatives is the substantial increase in in vivo stability. Studies on bicyclic peptide inhibitors and CGRP derivatives demonstrate that substituting native arginine with norarginine disrupts recognition by trypsin-like proteases. In quantitative pharmacokinetic models, this single substitution extended the plasma half-life of a factor XIIa-inhibiting bicyclic peptide from 4 hours to 22 hours (a 5.5-fold increase) and provided a 4-fold half-life extension in human plasma for a 31-mer CGRP derivative [1].
| Evidence Dimension | Plasma half-life (in vivo stability) |
| Target Compound Data | 22 hours (norarginine-substituted bicyclic peptide) |
| Comparator Or Baseline | 4 hours (native arginine baseline) |
| Quantified Difference | 5.5-fold increase in plasma half-life |
| Conditions | Human plasma stability assay for factor XIIa-inhibiting bicyclic peptides |
Procuring the norarginine backbone is essential for therapeutic peptide developers aiming to achieve long-acting pharmacokinetic profiles without altering the overall charge of the target sequence.
While Fmoc-norArg(Pbf)-OH is a common alternative, the Pbf group generates highly reactive arylsulfonyl cations during TFA cleavage that can irreversibly alkylate electron-rich residues such as tryptophan and tyrosine. In contrast, the bis-Boc protection of Fmoc-norArg(Boc)2-OH decomposes entirely into volatile isobutylene and carbon dioxide under standard TFA/H2O cleavage conditions [1]. This eliminates the need for complex scavenger cocktails and prevents the 10-30% yield loss typically associated with sulfonyl-adduct formation in Trp-rich sequences, a known limitation of Pbf-protected alternatives.
| Evidence Dimension | Generation of reactive cleavage byproducts |
| Target Compound Data | Volatile byproducts only (isobutylene, CO2) with zero sulfonyl-adduct formation |
| Comparator Or Baseline | Fmoc-norArg(Pbf)-OH (generates reactive arylsulfonyl cations) |
| Quantified Difference | Avoidance of 10-30% yield loss from Trp-alkylation impurities |
| Conditions | Standard TFA-based global deprotection and cleavage |
Buyers synthesizing peptides with sensitive, electron-rich residues must prioritize bis-Boc protection to avoid catastrophic yield losses during final cleavage.
A critical procurement and process consideration for Fmoc-norArg(Boc)2-OH is its high propensity for intramolecular cyclization upon carboxyl activation. The shortened side chain of norarginine facilitates rapid lactam formation. Attempts to use Fmoc-norArg(Boc)2-OH for direct C-terminal loading onto solid-phase resins result in exceptionally poor yields due to this cyclization outcompeting the slow resin-attachment step [1]. Consequently, this compound must be procured specifically for internal sequence elongations using rapid coupling reagents (e.g., DIC/Oxyma), while C-terminal norarginine requirements should utilize alternative on-resin guanidinylation strategies.
| Evidence Dimension | Coupling efficiency during C-terminal resin loading |
| Target Compound Data | Poor yields dominated by intramolecular lactamization |
| Comparator Or Baseline | Internal sequence coupling (high yields with rapid activation) |
| Quantified Difference | Near-total yield failure for C-terminal loading vs. high quantitative yields for internal coupling |
| Conditions | C-terminal resin loading vs. standard internal SPPS coupling |
Prevents costly synthesis failures by directing buyers to use this reagent exclusively for internal sequence positions rather than C-terminal resin loading.
Due to the 4- to 5.5-fold increase in plasma half-life provided by the norarginine residue, Fmoc-norArg(Boc)2-OH is the optimal precursor for developing long-acting analogs of native peptide hormones (e.g., CGRP, factor XIIa inhibitors, or DACRA molecules) where trypsin-mediated degradation is the primary clearance mechanism [1].
For sequences containing multiple tryptophan or tyrosine residues, the bis-Boc protection strategy prevents the irreversible arylsulfonyl alkylation that plagues Pbf-protected alternatives [2]. This makes the compound highly suitable for the high-yield production of complex antimicrobial or cell-penetrating peptides.
Because of its propensity for lactamization during prolonged activation, this compound is best applied in automated SPPS workflows utilizing highly efficient, rapid coupling cocktails (like DIC/Oxyma) for internal sequence positions, explicitly avoiding its use as the C-terminal residue during initial resin loading [3].